molecular formula C11H13NO4 B13663444 1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one

1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one

Cat. No.: B13663444
M. Wt: 223.22 g/mol
InChI Key: VVRPDSGQPSUHPF-UHFFFAOYSA-N
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Description

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of an aminobenzo[d][1,3]dioxole moiety attached to a butanone backbone

Preparation Methods

The synthesis of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone can be compared with other similar compounds to highlight its uniqueness:

The unique structural features of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone, such as the presence of both amino and hydroxy groups, contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)-4-hydroxybutan-1-one

InChI

InChI=1S/C11H13NO4/c12-8-5-11-10(15-6-16-11)4-7(8)9(14)2-1-3-13/h4-5,13H,1-3,6,12H2

InChI Key

VVRPDSGQPSUHPF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)CCCO)N

Origin of Product

United States

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